- Process for preparation of 4(3H)-quinazolinone derivative, World Intellectual Property Organization, , ,

Cas no 918667-28-4 (2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride)

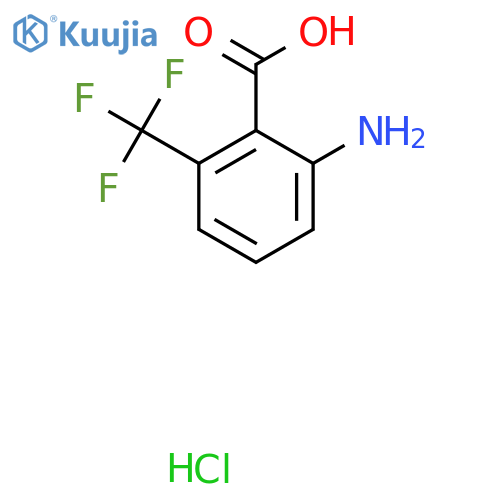

918667-28-4 structure

商品名:2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride

- YGSNRIVWQPNEIT-UHFFFAOYSA-N

- AK671133

- 2-amino-6-trifluoromethylbenzoic acid hydrochloride

- 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride

- 6-(Trifluoromethyl)anthranilic Acid Hydrochloride

- 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID HCL

- CS-0041525

- 2-Amino-6-(trifluoromethyl)benzoicacidhydrochloride

- 918667-28-4

- SY319251

- Benzoic acid, 2-amino-6-(trifluoromethyl)-, hydrochloride (1:1)

- DS-19949

- SCHEMBL4454152

- MFCD30729973

- AKOS030524229

-

- インチ: 1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H

- InChIKey: YGSNRIVWQPNEIT-UHFFFAOYSA-N

- ほほえんだ: Cl.FC(C1C=CC=C(C=1C(=O)O)N)(F)F

計算された属性

- せいみつぶんしりょう: 241.0117406g/mol

- どういたいしつりょう: 241.0117406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255769-25g |

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |

918667-28-4 | 95+% | 25g |

$337 | 2022-05-27 | |

| Chemenu | CM255769-100g |

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |

918667-28-4 | 95+% | 100g |

$1169 | 2021-06-16 | |

| Chemenu | CM255769-10g |

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |

918667-28-4 | 95+% | 10g |

$168 | 2021-06-16 | |

| TRC | B800868-500mg |

2-Amino-6-(trifluoromethyl)benzoic Acid Hydrochloride |

918667-28-4 | 500mg |

$ 80.00 | 2022-06-06 | ||

| Ambeed | A153275-5g |

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |

918667-28-4 | 97% | 5g |

$157.0 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1552-1-250MG |

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride |

918667-28-4 | 95% | 250MG |

¥ 184.00 | 2023-04-13 | |

| Ambeed | A153275-250mg |

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |

918667-28-4 | 97% | 250mg |

$26.0 | 2025-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JY862-25g |

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride |

918667-28-4 | 97% | 25g |

3295CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JY862-5g |

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride |

918667-28-4 | 97% | 5g |

818CNY | 2021-05-08 | |

| Aaron | AR00IHM7-1g |

Benzoic acid, 2-amino-6-(trifluoromethyl)-, hydrochloride (1:1) |

918667-28-4 | 98% | 1g |

$46.00 | 2024-07-18 |

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 合成方法

合成方法 1

はんのうじょうけん

リファレンス

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Preparation Products

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

918667-28-4 (2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:918667-28-4)2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride

清らかである:99%

はかる:25g

価格 ($):497.0